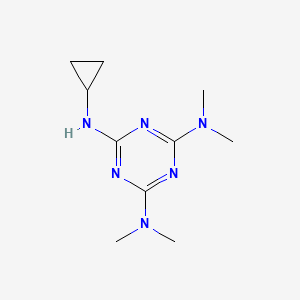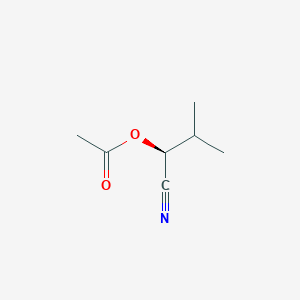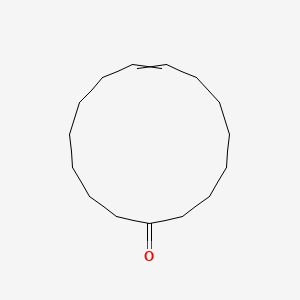
3-Chloro-4-(4-methoxyphenyl)cyclobut-3-ene-1,2-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-4-(4-methoxyphenyl)cyclobut-3-ene-1,2-dione is an organic compound with a unique structure that includes a cyclobutene ring substituted with a chlorine atom and a methoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(4-methoxyphenyl)cyclobut-3-ene-1,2-dione typically involves the reaction of 4-methoxyphenyl-substituted cyclobutene with chlorinating agents. One common method is the Friedel-Crafts acylation reaction, where 4-methoxyphenylcyclobutene reacts with squaric acid dichloride in the presence of a chlorinating agent such as oxalyl chloride . The reaction is carried out in anhydrous diethyl ether to ensure the solubility of the reactants and to facilitate the precipitation of the product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques, can be applied to scale up the synthesis of this compound.
化学反応の分析
Types of Reactions
3-Chloro-4-(4-methoxyphenyl)cyclobut-3-ene-1,2-dione undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or alcohols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form cyclobutanediols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, alcohols, and thiols.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions to achieve the desired transformations.
Major Products Formed
Substitution Reactions: Products include substituted cyclobutene derivatives with various functional groups replacing the chlorine atom.
Oxidation and Reduction Reactions: Products include cyclobutanediols and quinones, depending on the specific reaction conditions.
科学的研究の応用
3-Chloro-4-(4-methoxyphenyl)cyclobut-3-ene-1,2-dione has several scientific research applications:
作用機序
The mechanism of action of 3-Chloro-4-(4-methoxyphenyl)cyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets and pathways:
類似化合物との比較
Similar Compounds
3-Chloro-4-(5-methoxy-1H-indol-3-yl)cyclobut-3-ene-1,2-dione: Similar structure but with an indole ring instead of a methoxyphenyl group.
3,4-Dihydroxy-3-cyclobutene-1,2-dione:
Uniqueness
3-Chloro-4-(4-methoxyphenyl)cyclobut-3-ene-1,2-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity compared to other cyclobutene derivatives .
特性
CAS番号 |
69009-33-2 |
|---|---|
分子式 |
C11H7ClO3 |
分子量 |
222.62 g/mol |
IUPAC名 |
3-chloro-4-(4-methoxyphenyl)cyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C11H7ClO3/c1-15-7-4-2-6(3-5-7)8-9(12)11(14)10(8)13/h2-5H,1H3 |
InChIキー |
XFTUGNYHMOMVDH-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)C2=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(Propan-2-yl)-2-azabicyclo[2.2.1]heptane](/img/structure/B14464729.png)


![1-{1-[(Propan-2-yl)oxy]prop-2-en-1-yl}cyclohexan-1-ol](/img/structure/B14464741.png)





![2-[Methyl(phenyl)amino]ethyl 2,4,6-trimethoxybenzoate](/img/structure/B14464768.png)

![[1,2,2-Trichloro-1-(2,3,5,6-tetrachlorocyclohexyl)-2-(2,3,5,6-tetrachlorocyclohexyl)chloranuidylethyl] phosphate](/img/structure/B14464804.png)
![N,N'-Octane-1,8-diylbis{N'-cyano-N''-[3-(1,3-thiazol-2-yl)propyl]guanidine}](/img/structure/B14464810.png)
